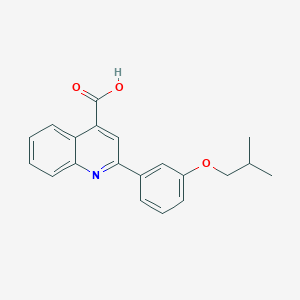
2-(3-Isobutoxyphenyl)quinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3-Isobutoxyphenyl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C20H19NO3 . It has a molecular weight of 321.38 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H19NO3/c1-13(2)12-24-15-7-5-6-14(10-15)19-11-17(20(22)23)16-8-3-4-9-18(16)21-19/h3-11,13H,12H2,1-2H3,(H,22,23) . This indicates the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Fluorophore Synthesis
Research on derivatives of quinoline carboxylic acids, similar to 2-(3-Isobutoxyphenyl)quinoline-4-carboxylic acid, has led to advancements in the synthesis and study of photophysical properties of azole-quinoline based fluorophores. These compounds, characterized for their excited-state intramolecular proton transfer (ESIPT) emissions, demonstrate significant potential for applications in fluorescent materials due to their dual emissions and large Stokes shift patterns. Their thermal stability up to 300°C makes them suitable for high-temperature applications in optical materials and sensors (Padalkar & Sekar, 2014).
Metal-Organic Frameworks and Fluorescent Properties
Quinoline derivatives are integral to the synthesis of low-dimensional metal-organic compounds, exhibiting unique temperature- and solvent-dependent structural formations. These structures not only serve as frameworks for studying fundamental chemistry but also exhibit promising fluorescent properties, which are crucial for the development of new materials with potential applications in lighting, display technologies, and chemical sensing (Wang et al., 2012).
Corrosion Inhibition
The study of quinoline derivatives extends into the field of corrosion science, where these compounds are analyzed for their potential as green corrosion inhibitors. Their ability to form protective layers on metal surfaces suggests applications in the maintenance and longevity of industrial machinery and infrastructure. This research is critical for industries seeking environmentally friendly alternatives to traditional corrosion inhibitors (Singh, Srivastava, & Quraishi, 2016).
Synthetic Methodologies
Innovative synthetic methodologies for quinoline-2-carboxylates have been developed, highlighting the chemical versatility and potential for diverse functionalization of these compounds. Such methodologies pave the way for the rapid generation of quinoline-based molecules, expanding the toolkit for medicinal chemistry and drug discovery (Gabrielli et al., 2016).
Electrochemical Studies and Molecular Recognition
Research into quinoline derivatives also encompasses their electrochemical behavior and applications in molecular recognition. These studies are foundational for developing new sensors and analytical methods based on quinoline molecules, with potential applications in environmental monitoring, diagnostics, and pharmaceutical analysis (Khanvilkar & Bedekar, 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-13(2)12-24-15-7-5-6-14(10-15)19-11-17(20(22)23)16-8-3-4-9-18(16)21-19/h3-11,13H,12H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFSACYGNPAQCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-benzyl-8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2724479.png)
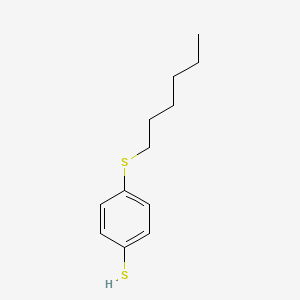
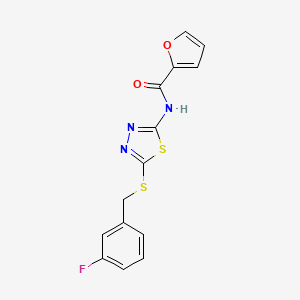
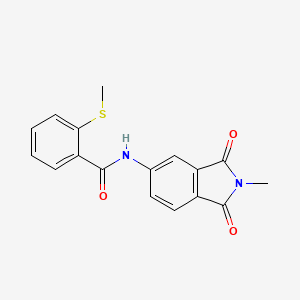
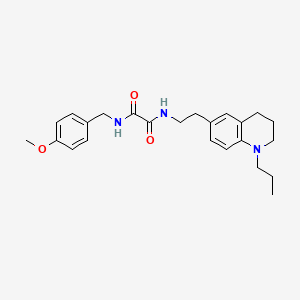
![2-[[[(1R)-1-phenylethyl]amino]methyl]-3H-quinazolin-4-one](/img/structure/B2724486.png)


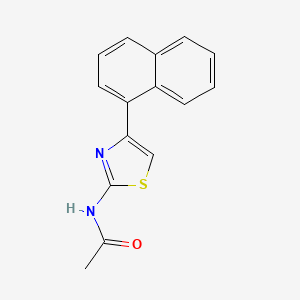



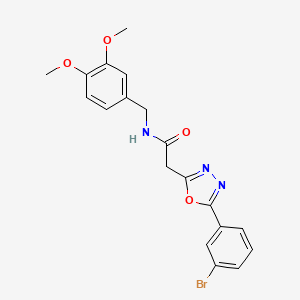
![2-(methylamino)-3-[(1E)-(methylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2724501.png)